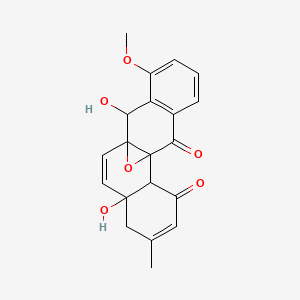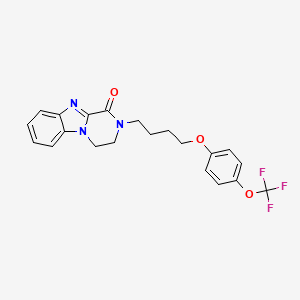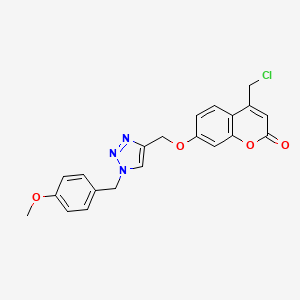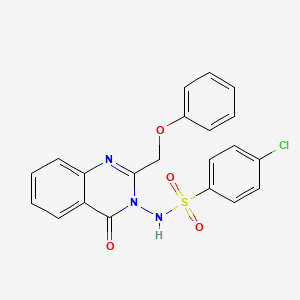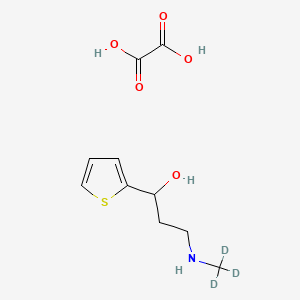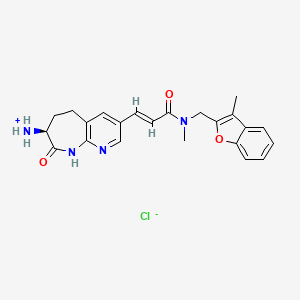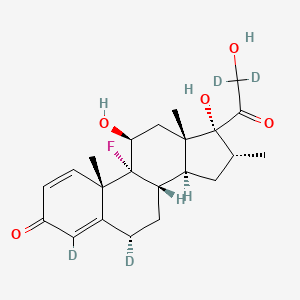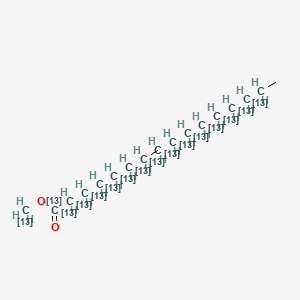
N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIA 10-2474-d3 is an experimental compound developed as a fatty acid amide hydrolase (FAAH) inhibitor. This compound was designed to increase levels of the neurotransmitter anandamide in the central nervous system and peripheral tissues. FAAH inhibitors have been proposed for the treatment of various nervous system disorders, including anxiety disorders, alcoholism, pain, and nausea .
Métodos De Preparación
The synthesis of BIA 10-2474-d3 involves multiple steps, starting with the preparation of the core structure, which includes a cyclohexyl(methyl)carbamoyl group attached to an imidazolyl-pyridine ring. The synthetic route typically involves the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyridine ring: The imidazole ring is then coupled with a pyridine derivative using a suitable coupling reagent.
Introduction of the carbamoyl group:
Análisis De Reacciones Químicas
BIA 10-2474-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a model for studying the inhibition of FAAH and its effects on anandamide levels.
Biology: Researchers use BIA 10-2474-d3 to investigate the role of FAAH in the endocannabinoid system and its impact on various physiological processes.
Mecanismo De Acción
BIA 10-2474-d3 exerts its effects by inhibiting the enzyme FAAH, which is responsible for the degradation of anandamide and other endocannabinoid neurotransmitters. By inhibiting FAAH, BIA 10-2474-d3 increases the levels of anandamide, leading to enhanced activation of cannabinoid receptors. This results in various physiological effects, including pain relief and modulation of eating and sleep patterns .
Comparación Con Compuestos Similares
BIA 10-2474-d3 is unique among FAAH inhibitors due to its long-acting nature and its ability to significantly increase anandamide levels. Similar compounds include:
PF-04457845: Another FAAH inhibitor that has been tested in clinical trials but did not exhibit the same adverse effects as BIA 10-2474-d3.
JNJ-42165279: A FAAH inhibitor that has been investigated for its potential in treating mood disorders.
BIA 10-2474-d3 stands out due to its potent and long-lasting inhibition of FAAH, although its clinical development was halted due to severe adverse effects observed in a phase I trial .
Propiedades
Fórmula molecular |
C16H20N4O2 |
|---|---|
Peso molecular |
303.37 g/mol |
Nombre IUPAC |
N-cyclohexyl-4-(1-oxidopyridin-1-ium-3-yl)-N-(trideuteriomethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-18(14-7-3-2-4-8-14)16(21)19-11-15(17-12-19)13-6-5-9-20(22)10-13/h5-6,9-12,14H,2-4,7-8H2,1H3/i1D3 |
Clave InChI |
DOWVMJFBDGWVML-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-] |
SMILES canónico |
CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


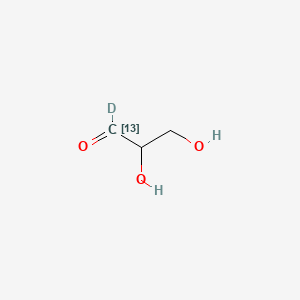

![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)

